N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester
CAS No.:
Cat. No.: VC16495190
Molecular Formula: C19H23NO2
Molecular Weight: 297.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23NO2 |
|---|---|
| Molecular Weight | 297.4 g/mol |
| IUPAC Name | ethyl 2-(benzylamino)-2-phenylbutanoate |
| Standard InChI | InChI=1S/C19H23NO2/c1-3-19(18(21)22-4-2,17-13-9-6-10-14-17)20-15-16-11-7-5-8-12-16/h5-14,20H,3-4,15H2,1-2H3 |
| Standard InChI Key | YETKYCLVMZREBS-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC=CC=C1)(C(=O)OCC)NCC2=CC=CC=C2 |
Introduction
Structural and Chemical Identity
Molecular Architecture
N-Benzyl-2-ethyl-2-phenylglycine ethyl ester features a glycine core modified with three substituents:
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A benzyl group () attached to the amino nitrogen.
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Ethyl () and phenyl () groups at the α-carbon of the glycine backbone.
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An ethyl ester () functionalizing the carboxyl group.
This substitution pattern enhances steric bulk and lipophilicity compared to simpler derivatives like N-benzylglycine ethyl ester (, MW 193.24) . The ethyl and phenyl groups at the α-carbon likely influence conformational flexibility and intermolecular interactions, which are critical for biological activity.
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 297.39 g/mol |
| Density | 1.1 g/cm³ |
| Boiling Point | 408.2 °C at 760 mmHg |
| Solubility | Low in water; soluble in organic solvents (e.g., toluene, dichloromethane) |
The high boiling point suggests stability in reflux conditions, while low water solubility aligns with its lipophilic character. Comparative data for related compounds, such as N-phenylglycine ethyl ester (melting point: 53–56 °C, boiling point: 140 °C at 8 mmHg) , highlight how substituents modulate physical behavior.
Synthesis and Manufacturing
Reaction Pathways
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Alkylation: Introducing ethyl and phenyl groups at the α-carbon via nucleophilic substitution or Friedel-Crafts alkylation.
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Esterification: Protecting the carboxyl group as an ethyl ester using ethanol under acidic conditions.
A hypothetical synthesis route might involve:
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Starting with 2-ethyl-2-phenylglycine.
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Performing N-benzylation using benzyl bromide in the presence of a base (e.g., KCO).
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Esterifying the carboxyl group with ethanol and sulfuric acid.
Catalytic and Solvent Systems
The patent CN1477095A outlines a catalytic system of pyridine and xylene (1:1 to 5:1 weight ratio) for N-benzylglycine ethyl ester synthesis. For the target compound, similar catalysts could facilitate benzylation, while polar aprotic solvents like dimethylformamide (DMF) might improve yields in α-alkylation steps. Reaction temperatures of 110–140°C and anhydrous sodium sulfate as a drying agent are plausible based on prior art .
Applications in Pharmaceutical and Industrial Chemistry
Catalysis and Material Science
In industrial settings, the compound’s aromatic groups may stabilize metal catalysts in cross-coupling reactions. For instance, palladium complexes with benzylamine ligands are effective in Suzuki-Miyaura couplings, suggesting that N-benzyl-2-ethyl-2-phenylglycine ethyl ester could serve as a ligand precursor.
Comparative Analysis with Structural Analogs
The table below contrasts the target compound with related glycine derivatives:
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| N-Benzylglycine ethyl ester | CHNO | 193.24 | Simpler structure; no α-substituents |
| N-Phenylglycine ethyl ester | CHNO | 179.22 | Phenyl group at nitrogen; lower MW |
| 2-Ethylphenylglycine | CHNO | 179.22 | Ethyl substitution on phenyl ring |
The target compound’s higher molecular weight and lipophilicity (calculated logP ≈ 4.2) may improve membrane permeability in drug delivery applications compared to analogs .
Research Gaps and Future Directions
Despite its potential, experimental data on N-benzyl-2-ethyl-2-phenylglycine ethyl ester remain scarce. Critical research priorities include:
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Synthetic Optimization: Developing efficient, scalable routes with characterization by and HPLC.
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Biological Screening: Evaluating antimicrobial, anticancer, and enzymatic inhibition profiles.
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Computational Studies: Modeling interactions with biological targets (e.g., kinases, GPCRs) using molecular docking.
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